2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Overview
Description
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound belongs to the class of pyrazolopyridines, which are known for their diverse pharmacological activities.
Mechanism Of Action
The mechanism of action of 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is not fully understood. However, studies have shown that it can modulate various signaling pathways in the body. It can activate the PI3K/Akt pathway, which is involved in cell survival and growth. It can also inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical And Physiological Effects
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has various biochemical and physiological effects. It can induce apoptosis in cancer cells and can reduce the production of reactive oxygen species. It can also improve the mitochondrial function and can reduce the damage caused by oxidative stress. In addition, it can reduce the inflammation and can improve the recovery of cardiac function.
Advantages And Limitations For Lab Experiments
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several advantages for lab experiments. It is stable and can be easily synthesized. It has low toxicity and can be used in various in vitro and in vivo studies. However, there are some limitations to its use. It has poor solubility in water, which can limit its bioavailability. It can also have off-target effects, which can affect the interpretation of the results.
Future Directions
There are several future directions for the research on 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine. Some of the areas of research include:
1. Development of Novel Derivatives: The synthesis of novel derivatives of 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can lead to the discovery of compounds with improved pharmacological properties.
2. Optimization of Formulation: The optimization of the formulation of 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can improve its bioavailability and can enhance its therapeutic potential.
3. Clinical Trials: The conduct of clinical trials can determine the safety and efficacy of 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine in humans and can lead to its approval for clinical use.
Conclusion:
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It has anti-cancer, neuroprotective, and cardio-protective properties. Its mechanism of action involves the modulation of various signaling pathways in the body. It has several advantages for lab experiments, but there are also some limitations to its use. Future research on 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can lead to the discovery of novel derivatives, optimization of formulation, and conduct of clinical trials.
Scientific Research Applications
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has been the subject of scientific research for its potential applications in various fields. Some of the areas of research include:
1. Cancer Research: Studies have shown that 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological Disorders: 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can reduce the damage caused by oxidative stress.
3. Cardiovascular Diseases: Studies have shown that 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has cardio-protective properties. It can reduce the damage caused by ischemia-reperfusion injury and can improve the recovery of cardiac function.
properties
IUPAC Name |
2-(6-methylpyridazin-3-yl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-8-2-3-11(14-13-8)16-7-9-6-12-5-4-10(9)15-16/h2-3,7,12H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUIJBMKUFZDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C=C3CNCCC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723468 | |
Record name | 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
CAS RN |
949962-95-2 | |
Record name | 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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